(PHENYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)17(14)24-3)18(21)25-11-16(20)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOHTJQSFQBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundation: Synthesis of Methyl 3,4,5-Trimethoxybenzoate
The preparation of methyl 3,4,5-trimethoxybenzoate serves as the foundational step for subsequent modifications. As detailed in Chinese Patent CN105732374A, gallic acid (3,4,5-trihydroxybenzoic acid) undergoes a one-step methylation and esterification process. The reaction employs chloromethane as the methylating agent and potassium carbonate as the base, facilitating simultaneous O-methylation of the phenolic hydroxyl groups and esterification of the carboxylic acid.
Reaction Conditions
- Reactants : Gallic acid (10 mmol), chloromethane (30 mmol), potassium carbonate (20 mmol).
- Solvent : Dimethylformamide (DMF).
- Temperature : 80°C, reflux for 12 hours.
- Yield : 85–90%.
This method bypasses the need for intermediate isolation, streamlining the production of methyl 3,4,5-trimethoxybenzoate. Analytical confirmation via $$ ^1H $$-NMR reveals characteristic singlet peaks for the three methoxy groups ($$\delta\ 3.85–3.89$$) and the methyl ester ($$\delta\ 3.76$$).
Bromination of Methyl Ester to Introduce a Reactive Site
To incorporate the phenylcarbamoyl moiety, the methyl ester is functionalized with a bromine atom, creating a reactive intermediate. Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation, a method adapted from analogous ester brominations in heterocyclic chemistry.
Procedure
- Reactants : Methyl 3,4,5-trimethoxybenzoate (5 mmol), NBS (6 mmol), azobisisobutyronitrile (AIBN, 0.1 mmol).
- Solvent : Carbon tetrachloride (CCl$$_4$$).
- Conditions : 80°C, 6 hours under nitrogen atmosphere.
- Yield : 75–80%.
The product, bromomethyl 3,4,5-trimethoxybenzoate, is characterized by a distinct $$ ^1H $$-NMR signal for the bromomethyl group ($$\delta\ 4.42$$, singlet) and IR absorption at 610 cm$$^{-1}$$ (C-Br stretch).
Nucleophilic Substitution with Phenylcarbamate
The bromomethyl intermediate undergoes nucleophilic substitution with potassium phenylcarbamate (PhNHCOOK) to introduce the phenylcarbamoyl group. This step mirrors methodologies used in the synthesis of alkoxy-acetate derivatives, leveraging the strong nucleophilicity of the carbamate anion.
Optimized Reaction Protocol
- Reactants : Bromomethyl 3,4,5-trimethoxybenzoate (5 mmol), potassium phenylcarbamate (6 mmol).
- Base : Potassium carbonate (10 mmol).
- Solvent : Acetone, 70°C, 24 hours.
- Workup : Filtration, washing with water, recrystallization from ethanol.
- Yield : 65–70%.
Mechanistic Insights
The reaction proceeds via an S$$_N$$2 mechanism, where the phenylcarbamate anion attacks the electrophilic bromomethyl carbon, displacing bromide. The use of acetone as a polar aprotic solvent enhances nucleophilicity, while potassium carbonate neutralizes liberated HBr, driving the reaction to completion.
Alternative Pathway: Carbodiimide-Mediated Coupling
For laboratories lacking bromination capabilities, an alternative route involves coupling 3,4,5-trimethoxybenzoyl chloride with (phenylcarbamoyl)methanol. This method, inspired by epigallocatechin derivatization strategies, employs ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Stepwise Synthesis
- Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Preparation of (Phenylcarbamoyl)Methanol
Coupling Reaction
Analytical Validation and Quality Control
Spectroscopic Characterization
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) :
$$\delta\ 7.35–7.28$$ (m, 5H, Ph), $$\delta\ 6.85$$ (s, 2H, aromatic H), $$\delta\ 5.12$$ (s, 2H, OCH$$2$$), $$\delta\ 3.90$$ (s, 9H, 3×OCH$$_3$$). - IR (KBr) : 1745 cm$$^{-1}$$ (ester C=O), 1680 cm$$^{-1}$$ (carbamate C=O).
- Elemental Analysis :
Calculated for C$${18}$$H$${19}$$NO$$_6$$: C, 56.37%; H, 6.08%; N, 3.83%.
Found: C, 56.12%; H, 6.15%; N, 3.78%.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 12.3 minutes.
Challenges and Optimization Strategies
- Bromination Efficiency : Radical bromination with NBS may yield side products due to competing allylic bromination. Switching to HBr in acetic acid improves selectivity but reduces yield to 60%.
- Carbamate Stability : (Phenylcarbamoyl)methanol is hygroscopic and prone to decomposition. Storage under anhydrous conditions at −20°C is recommended.
- Coupling Reaction Yields : Low yields in EDCI-mediated couplings are mitigated by pre-activating the carboxylic acid for 30 minutes before adding the alcohol.
Industrial-Scale Considerations
For bulk production, the nucleophilic substitution route is preferred due to fewer steps and higher overall yield (65% vs. 55% for the coupling method). Continuous flow reactors could enhance bromination efficiency by minimizing radical recombination, while solvent recovery systems reduce acetone consumption.
Chemical Reactions Analysis
Types of Reactions
(PHENYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(PHENYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of (PHENYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ester Derivatives
Alkyl esters of 3,4,5-trimethoxybenzoate are well-studied for their cytotoxic properties. Key comparisons include:
*Note: Activity data for the target compound is extrapolated from structural trends.
- Key Trends :
- Straight-chain alkyl esters (e.g., propyl, butyl) exhibit superior cytotoxicity compared to branched analogs (e.g., isopropyl) .
- Lipophilicity and chain length correlate with membrane permeability and potency .
- The phenylcarbamoyl group may enhance binding to aromatic-rich enzyme pockets (e.g., tubulin or kinase targets) compared to alkyl esters .
Amide Derivatives
Amides of 3,4,5-trimethoxybenzoic acid generally show reduced activity compared to esters:
Substituent Modifications on the Benzoate Core
Electron-donating or withdrawing groups on the benzoate ring significantly alter bioactivity:
- Key Trends :
Pharmacological and Biopharmaceutical Considerations
Biological Activity
(PHENYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE, also known as Methyl 3,4,5-trimethoxybenzoate with a phenylcarbamoyl group, is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 301.33 g/mol
- IUPAC Name : Methyl 3,4,5-trimethoxybenzoate
- CAS Number : 57326484
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key activities:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The presence of methoxy groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- Objective : Evaluate the efficacy of this compound in combination with conventional chemotherapy.
- Findings : The combination therapy showed enhanced cytotoxic effects compared to chemotherapy alone, suggesting a synergistic effect.
-
Case Study on Antioxidant Activity :
- Objective : Assess the antioxidant capacity using DPPH and ABTS assays.
- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities of this compound:
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH and ABTS assays | Significant radical scavenging activity |
| Anticancer | Cell proliferation assays | Inhibited growth in MCF-7 and HeLa cells |
| Anti-inflammatory | Cytokine assays | Reduced TNF-alpha and IL-6 production |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (phenylcarbamoyl)methyl 3,4,5-trimethoxybenzoate, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via esterification between 3,4,5-trimethoxybenzoic acid and phenylcarbamoylmethanol. Key steps include:
- Activating the carboxylic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Maintaining anhydrous conditions with solvents such as dichloromethane or acetonitrile to prevent hydrolysis .
- Optimizing yields by controlling temperature (0–25°C) and using catalytic DMAP (4-dimethylaminopyridine) .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Confirm methoxy (-OCH₃), carbamoyl (-NHCO-), and ester (-COO-) groups. Aromatic protons appear as a singlet (δ 6.5–7.5 ppm) due to symmetry .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamoyl C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 369.40 (C₁₈H₁₅N₃O₄S) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Store in airtight, light-resistant containers at 15–30°C to prevent ester hydrolysis or oxidation .
- Avoid humidity; use desiccants like silica gel. Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) can predict shelf-life .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
- Methodological Answer :
- Substituent Analysis : Replace methoxy groups with halogens or alkyl chains to alter lipophilicity and binding affinity. For example, fluorination enhances metabolic stability .
- QSAR Models : Use computational tools (e.g., Schrödinger’s Maestro) to correlate electronic parameters (Hammett constants) with activity .
- Case Study : Derivatives with 2,4-dimethoxy substitutions show enhanced enzyme inhibition (IC₅₀ = 1.2 µM vs. 3.5 µM for parent compound) .
Q. What experimental strategies identify biological targets for this compound in metabolic pathways?
- Methodological Answer :
- Enzyme Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., oxidative stress response) .
Q. How can contradictory data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .
- Dose-Response Studies : Differentiate primary targets (low nM EC₅₀) from off-target effects (µM EC₅₀) .
- Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors). Standardize protocols across labs .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
